7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole: is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with trifluoromethylamine, followed by cyclization to form the benzimidazole ring. The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced benzimidazole compounds.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in pharmaceutical and material science applications .
Scientific Research Applications
Chemistry: 7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent for various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties .
Mechanism of Action
The mechanism of action of 7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
- 6-(Trifluoromethyl)benzimidazole
- 7-Chlorobenzimidazole
- 6-Chloro-1H-benzo[d]imidazole
Comparison: Compared to similar compounds, 7-Chloro-6-(trifluoromethyl)-1H-benzo[d]imidazole exhibits unique properties due to the presence of both the chloro and trifluoromethyl groups. These functional groups enhance the compound’s chemical stability, biological activity, and binding affinity to molecular targets. The combination of these groups makes it a valuable compound in various scientific research applications .
Properties
Molecular Formula |
C8H4ClF3N2 |
---|---|
Molecular Weight |
220.58 g/mol |
IUPAC Name |
4-chloro-5-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-4(8(10,11)12)1-2-5-7(6)14-3-13-5/h1-3H,(H,13,14) |
InChI Key |
SLINFRZBHYNDIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1C(F)(F)F)Cl)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.